molecular formula C23H23N3O3 B4952721 N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B4952721
M. Wt: 389.4 g/mol
InChI Key: WYQVQQKTXSKULA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylphenyl group, and a pyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylphenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with a pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-21(23(29)24-19-7-5-6-18(14-19)16(3)27)26-22(28)13-12-20(25-26)17-10-8-15(2)9-11-17/h5-14,21H,4H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQVQQKTXSKULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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